molecular formula C21H19N3O4 B2916606 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021090-77-6

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2916606
CAS No.: 1021090-77-6
M. Wt: 377.4
InChI Key: QNYGAZVJQCBOKN-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a blend of pyridazine and benzodioxole motifs. The intricate structure showcases its potential for diverse chemical reactivity and multifaceted applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often starts with the construction of the key pyridazinone ring, followed by the introduction of the propyl chain and finally coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. One common synthetic pathway includes:

  • Condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazinone core.

  • Alkylation of the pyridazinone with a propyl halide under basic conditions.

  • The final step involves amidation with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis would be streamlined for efficiency, with a focus on optimizing yield and purity. Continuous flow chemistry could be employed to enhance reaction conditions and scalability, ensuring that each step proceeds with high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl group, potentially leading to hydroxylation.

  • Reduction: : Reduction could be feasible at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions are possible, particularly on the aromatic rings or the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or PCC (pyridinium chlorochromate).

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like alkyl halides for alkylation.

Major Products Formed

  • Oxidation: : Hydroxylated phenyl derivatives.

  • Reduction: : Dihydro or tetrahydropyridazinone derivatives.

  • Substitution: : Alkylated, acylated, or halogenated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

Biology and Medicine

This compound can act as a molecular probe or lead compound in drug discovery programs targeting diseases such as cancer or neurological disorders due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound’s unique structure allows it to serve as a precursor for specialty chemicals or advanced materials with tailored properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, leading to a cascade of biochemical events within the cell. The exact pathways would depend on the context of its use, particularly in biological or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpyridazine derivatives: : These compounds share a similar core structure but differ in their functional groups.

  • Benzo[d][1,3]dioxole derivatives: : These share the dioxole moiety but have different linking groups or substituents.

  • Pyridazinone derivatives: : These compounds have a related heterocyclic core and vary in side chains or functional groups.

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its pyridazinone and dioxole moieties, enabling a wide array of chemical reactions and potential for diverse applications not typically seen in simpler analogs.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYGAZVJQCBOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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